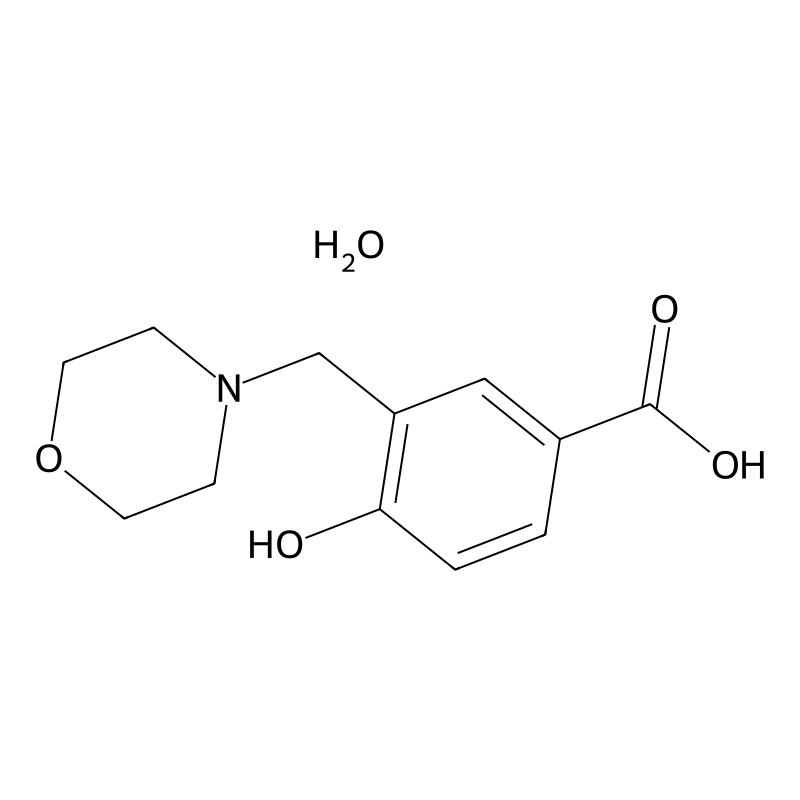

4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be found in scientific databases like PubChem [], there are no documented research publications or ongoing clinical trials directly mentioning its use. This suggests that the research into this specific molecule might be limited or in its early stages.

Further Exploration

If you're interested in learning more about this compound, you can try the following:

- Chemical Literature Search: Conduct a more comprehensive search using scientific databases like SciFinder or Scopus, using keywords like "4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate," "derivatives," or "analogues" to find related research.

- Patent Search: Look for patents mentioning the compound, which might reveal potential applications or intended use cases.

- Contact Chemical Suppliers: Some chemical suppliers might have additional information about the compound's use, although they might not be able to share specific research details due to confidentiality agreements.

4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate is an organic compound characterized by the molecular formula C12H17NO5 and a molecular weight of approximately 255.27 g/mol. This compound features a morpholine functional group attached to a benzoic acid structure, making it part of a class of compounds that are notable for their versatility in

- Hydrolysis: This reaction can lead to the formation of substituted benzoic acids.

- Substitution Reactions: The morpholine group can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Decarboxylation: Under specific conditions, decarboxylation may occur, leading to the formation of simpler aromatic compounds.

These reactions are essential for synthesizing more complex molecules in organic chemistry .

Research indicates that 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate exhibits significant biological activity. It has been utilized in various in vitro studies to investigate its effects on different biological systems. The compound's structure suggests potential interactions with biological targets, which may include enzymes or receptors involved in metabolic pathways. Its unique combination of functional groups allows it to exhibit both hydrophilic and lipophilic properties, enhancing its bioavailability and potential therapeutic applications .

The synthesis of 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate typically involves the reaction of o-formylphenylboronic acid with morpholine under controlled conditions. This process may utilize various catalysts and solvents to optimize yield and purity. Common methods include:

- Condensation Reactions: Combining morpholine with appropriate aldehydes or ketones.

- Boronic Acid Coupling: Utilizing boronic acids as intermediates to facilitate the formation of the desired product.

These methods are well-documented in chemical literature, providing insights into optimizing synthesis for research and industrial purposes .

4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate has a wide range of applications across various fields:

- Pharmaceutical Research: Used as a building block in drug development due to its unique structural properties.

- Chemical Manufacturing: Serves as an intermediate in the production of other complex molecules.

- Biological Studies: Employed in experiments to understand its pharmacological effects on different biological systems.

Its versatility makes it a valuable compound for researchers seeking to explore new chemical pathways or therapeutic targets .

Studies involving 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate have focused on its interactions with various biomolecules. These studies aim to elucidate:

- Mechanism of Action: Understanding how this compound interacts with specific enzymes or receptors.

- Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion profiles.

- Synergistic Effects: Exploring how this compound may enhance or inhibit the activity of other drugs.

Such interaction studies are crucial for assessing its potential therapeutic uses and safety profiles .

4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate shares similarities with several other compounds, particularly those containing benzoic acid derivatives or morpholine structures. A comparison highlights its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxybenzoic Acid | C7H6O3 | Simple phenolic structure without morpholine |

| 3-Morpholinomethylbenzoic Acid | C11H15NO2 | Lacks hydroxyl group; different biological activity |

| 4-Methoxy-3-(morpholinomethyl)benzoic Acid | C13H17NO4 | Contains methoxy instead of hydroxyl; altered reactivity |

| 4-Hydroxy-3-methylbenzoic Acid | C8H8O3 | Lacks morpholine; primarily used in polymer chemistry |

The unique combination of a hydroxyl group, morpholine moiety, and benzoic acid framework distinguishes 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate from these similar compounds, contributing to its specific reactivity and application potential .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant